4-(Ethoxymethyl)octa-1,3-diene

Description

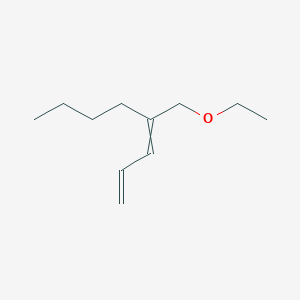

4-(Ethoxymethyl)octa-1,3-diene is a linear conjugated diene with the molecular formula C₁₁H₁₈O. Its structure features double bonds at positions 1 and 3 of an eight-carbon chain, with an ethoxymethyl (-CH₂-O-C₂H₅) substituent at position 4 (Figure 1). The ethoxymethyl group introduces steric bulk and electron-donating effects, influencing the compound's physical properties and reactivity.

Figure 1: Structure of this compound.

Properties

CAS No. |

65912-90-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

4-(ethoxymethyl)octa-1,3-diene |

InChI |

InChI=1S/C11H20O/c1-4-7-9-11(8-5-2)10-12-6-3/h5,8H,2,4,6-7,9-10H2,1,3H3 |

InChI Key |

YUUFEYOLIOTSPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC=C)COCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)octa-1,3-diene can be achieved through several methods:

Dehydration of Alcohols: One common method involves the dehydration of alcohols. For instance, starting from an alcohol precursor, the compound can be synthesized by removing water molecules under acidic conditions.

Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to eliminate a hydrogen halide (HX) from the molecule, resulting in the formation of the diene structure.

Industrial Production Methods

Industrial production of conjugated dienes like this compound often involves large-scale chemical processes. These methods may include:

Catalytic Dehydration: Using catalysts to facilitate the dehydration of alcohols on an industrial scale.

Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)octa-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Ethoxymethyl)octa-1,3-diene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug synthesis.

Industry: Utilized in the production of synthetic rubber and other polymeric materials.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)octa-1,3-diene involves its interaction with various molecular targets and pathways:

Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds.

Resonance Stabilization: The delocalized π-electrons provide stability to the molecule, making it less reactive under certain conditions.

Molecular Targets: The compound can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Octa-1,3-diene (Unsubstituted)

- Structure: Linear conjugated diene without substituents.

- Key Differences: The absence of the ethoxymethyl group reduces steric hindrance and polarity. Unsubstituted octa-1,3-diene is more volatile, with a lower boiling point compared to 4-(Ethoxymethyl)octa-1,3-diene.

- Reactivity: Conjugated dienes like octa-1,3-diene typically participate in Diels-Alder reactions as electron-rich dienes.

b) Octa-1,5-diene

- Structure: Non-conjugated diene with double bonds at positions 1 and 5.

- Key Differences: The lack of conjugation reduces stability and alters reactivity. Octa-1,5-diene is less reactive in cycloaddition reactions but may undergo polymerization more readily .

c) Cyclohexa-1,3-diene Derivatives

- Example: 5,5,6,6-Tetrafluoro-1-[4-(trifluoromethyl)phenyl]phenylcyclohexa-1,3-diene ().

- Key Differences: Cyclic dienes exhibit ring strain and distinct electronic properties. Fluorinated derivatives, such as those in , show enhanced photoluminescence and liquid-crystalline behavior due to electron-withdrawing substituents. In contrast, the ethoxymethyl group in this compound is electron-donating, which may reduce luminescence but improve solubility in polar solvents .

d) Bicyclic Dienes

- Examples: Bicyclo[3.3.0]octa-1,3-diene and bicyclo[4.2.0]octa-1,3-diene ().

- Key Differences: Bicyclic frameworks introduce strain and unique reactivity. For instance, bicyclo[4.2.0]octa-1,3-diene derivatives with nitrophenyl groups () exhibit stabilized π-systems due to aromatic substituents. The linear structure of this compound lacks such strain, favoring different reaction pathways (e.g., alkyl shifts vs. vinyl shifts in carbene rearrangements) .

Physicochemical Properties

Notes:

- The ethoxymethyl group in this compound likely increases boiling point compared to unsubstituted dienes due to added molecular weight and polarity.

- Solubility trends align with substituent polarity: ethoxymethyl improves solubility in ethanol or acetone relative to hydrocarbons .

a) Diels-Alder Reactivity

c) Material Science Potential

- Fluorinated cyclohexa-1,3-dienes in exhibit liquid-crystalline properties. The ethoxymethyl group in this compound could similarly influence mesophase behavior, though its linear structure may limit anisotropic ordering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.